(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19NO5 and its molecular weight is 377.396. The purity is usually 95%.
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Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar to the compound , have been utilized as surfactants for carbon nanotubes. Their interactions are modeled using quantum mechanical computations, leading to the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).
Analytical Chemistry: Mass Spectrometry
The compound's derivatives, specifically fluorescamine derivatives of amino acids and peptides, play a significant role in analytical chemistry. They can be identified from mass spectra, aiding in the determination of N-terminal amino acids of peptides (Pritchard et al., 1975).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared. This enabled the efficient synthesis of oligomers with potential applications in drug discovery and materials science (Gregar & Gervay-Hague, 2004).
Chiroptical Properties in Configurational Studies
The compound and its related derivatives are critical in studying chiroptical properties, offering insights into the configurational analysis of amino acids, esters, and dipeptides. This has implications for understanding molecular chirality in various biochemical contexts (Toome & Wegrzynski, 1990).
Protective Groups in Peptide Synthesis
N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of amino acids are utilized as intermediates for peptides with reversibly protected peptide bonds. This methodology is crucial in peptide synthesis, especially for 'difficult sequences' (Johnson et al., 1993).
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(11-14-9-10-27-12-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHGLUDWPTXGFD-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=COC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=COC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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